molecular formula C17H8Cl2F3NOS2 B2461594 (Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one CAS No. 299956-00-6

(Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Cat. No.: B2461594
CAS No.: 299956-00-6
M. Wt: 434.27
InChI Key: BEXGMKKNNAZJIV-NSIKDUERSA-N
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Description

(Z)-5-(2,4-Dichlorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a synthetic thiazolidine-2,4-dione derivative offered for research use. Compounds based on the thiazolidine-2,4-dione scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological potential . Research on analogous structures indicates that this class of compounds can be explored for antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains . The presence of specific substituents, such as the 2,4-dichlorobenzylidene group, is associated with enhanced biological activity . Furthermore, thiazolidine-2,4-dione derivatives have been investigated for their in vitro anticancer properties, with some analogues showing promise against human breast cancer cell lines . Additional research avenues for related compounds include antidiabetic and antioxidant applications, making this chemical class a versatile template for drug discovery research . The structure-activity relationship (SAR) for these compounds suggests that electron-withdrawing groups on the benzylidene ring can favorably influence potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3NOS2/c18-11-5-4-9(13(19)8-11)6-14-15(24)23(16(25)26-14)12-3-1-2-10(7-12)17(20,21)22/h1-8H/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXGMKKNNAZJIV-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.

Structure and Properties

The compound features a thiazolidinone core with specific substitutions that may influence its biological activity. The thiazolidinone structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, making it a versatile scaffold for drug development.

Biological Activities

Thiazolidinones, including the compound , have been studied for various biological activities:

  • Anticancer Activity : Thiazolidinones have shown promising results against different cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in various tumor types, including breast and colorectal cancers . The presence of electron-withdrawing groups like trifluoromethyl and dichlorobenzylidene may enhance anticancer efficacy by modulating interactions with cellular targets.
  • Antimicrobial Properties : Compounds derived from thiazolidinones exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications on the phenyl ring can significantly improve antibacterial potency . The compound's structure suggests potential effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Thiazolidinones are known to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines has been documented in related compounds, suggesting that this compound may also exhibit similar effects .
  • Antioxidant Activity : The antioxidant potential of thiazolidinones is linked to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing various diseases associated with oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Key factors influencing activity include:

  • Substituent Effects : The presence and type of substituents at specific positions on the thiazolidinone ring significantly affect biological outcomes. For example, halogenated groups (e.g., dichlorobenzylidene) enhance lipophilicity and may improve membrane permeability, leading to increased biological activity .
  • Ring Modifications : Variations in the thiazolidinone core itself can lead to different pharmacological profiles. Modifications at positions 2 and 5 have been particularly noted for altering anticancer and antimicrobial activities .

Research Findings

Recent studies have provided valuable insights into the biological activities of thiazolidinones:

Activity TypeCompoundIC50 Values (μM)Reference
Anticancer3g<10
Antimicrobial2e88.46% against E. coli
Anti-inflammatoryVariousVaries

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives against several cancer cell lines. The most active derivative exhibited an IC50 value of less than 10 μM in inhibiting cell growth in Caco2 and HCT116 cells, indicating potent anticancer properties .
  • Antibacterial Activity : Another investigation revealed that a related thiazolidinone derivative showed significant antibacterial activity against E. coli with an inhibition percentage of 88.46%, highlighting the potential for developing new antimicrobial agents from this class .

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition

The exocyclic C=C bond in the benzylidene moiety undergoes stereoselective [2+2] photocycloaddition under blue light (465 nm), forming truxillic cyclobutane derivatives. This reaction exhibits >90% ε-isomer selectivity (head-to-tail 1,3-syn coupling) .

Example Reaction:

Thiazolidinone+Alkene465 nm lightTruxillic Cyclobutane[2]\text{Thiazolidinone} + \text{Alkene} \xrightarrow{\text{465 nm light}} \text{Truxillic Cyclobutane} \quad[2]

Factors Influencing Reactivity:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance reaction rates by polarizing the C=C bond.

  • Solvent polarity (e.g., methanol vs. toluene) modulates stereoselectivity .

Lewis Acid-Mediated Ring-Opening Reactions

Treatment with BF₃·OEt₂ in methanol induces ring-opening at the thiazolidinone’s carbonyl group, yielding dihydrothiazole derivatives. This proceeds via BF₃ coordination to the carbonyl oxygen, increasing electrophilicity at the vinyl carbon .

Reaction Pathway:

ThiazolidinoneBF₃\cdotpOEt₂, MeOH, refluxDihydrothiazole[2][3]\text{Thiazolidinone} \xrightarrow{\text{BF₃·OEt₂, MeOH, reflux}} \text{Dihydrothiazole} \quad[2][3]

Scope:

Substituent on BenzylideneProduct Yield
2,4-Dichloro72%
4-NO₂68%

Base-Promoted Thione-Alkylation

The thioxo group (C=S) undergoes alkylation with alkyl halides in the presence of NaOR (R = Me, Et), forming thioether derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity .

Mechanism:

C=S+R-XNaORC-S-R[3]\text{C=S} + \text{R-X} \xrightarrow{\text{NaOR}} \text{C-S-R} \quad[3]

Reactivity Trends:

  • Primary alkyl halides (e.g., CH₃I) react faster than tertiary analogs.

  • Electron-deficient aryl halides show no reactivity under these conditions .

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s thiazolidinone core interacts with kinase ATP-binding pockets via:

  • Hydrogen bonding between the thioxo group and catalytic lysine residues.

  • π-Stacking of the trifluoromethylphenyl group with hydrophobic pockets .

Kinase Inhibition Data:

KinaseIC₅₀ (µM)
Pim-14.5
CDK1/Cyclin A0.061

Comparative Reactivity of Analogues

The dichlorobenzylidene and trifluoromethyl groups confer distinct reactivity compared to simpler thiazolidinones:

FeatureImpact on Reactivity
2,4-DichlorobenzylideneEnhances electrophilicity of exocyclic C=C
3-TrifluoromethylphenylSterically hinders nucleophilic attack at C5
Thioxo groupParticipates in redox reactions and alkylation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rhodanine derivatives share a common thiazolidin-4-one scaffold but differ in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogs:

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position 5) Substituents (Position 3) Key Structural Features
Target Compound 2,4-Dichlorobenzylidene 3-(Trifluoromethyl)phenyl Strong electron-withdrawing groups (Cl, CF₃); enhanced lipophilicity and metabolic stability .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II, Shahwar 2009) 2-Hydroxybenzylidene Phenyl Intramolecular H-bonding (O–H⋯S) stabilizes planar conformation; reduced steric bulk .
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one 2,5-Dimethoxybenzylidene 3-Chloro-4-methylphenyl Electron-donating methoxy groups increase solubility; chloro group enhances reactivity .
(5Z)-5-(2,4-Dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one 2,4-Dichlorobenzylidene Isopropyl Isopropyl group introduces steric hindrance, potentially reducing enzyme-binding efficiency .

Crystallographic and Conformational Differences

  • Planarity and Dihedral Angles: The target compound’s dichlorophenyl and trifluoromethyl groups likely induce non-planar conformations compared to the nearly planar 2-hydroxybenzylidene analog (Compound II, dihedral angle between rings A/B: 79.26°) . This affects π-π stacking and interactions with hydrophobic enzyme pockets.
  • Intermolecular Interactions : Chlorine and trifluoromethyl groups promote halogen bonding and van der Waals interactions, as seen in analogs like (5Z)-3-(2-chlorobenzyl)-5-(pyrazolylmethylene)-2-thioxothiazolidin-4-one .

Q & A

Q. What are the established synthetic routes for (Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one?

The compound is typically synthesized via a base-catalyzed condensation reaction between 3-(3-(trifluoromethyl)phenyl)-2-thioxothiazolidin-4-one and 2,4-dichlorobenzaldehyde. Key steps include:

  • Reflux conditions : Ethanol or methanol as solvents with NaOH/KOH as bases (1–2 h under nitrogen) .
  • Stereochemical control : The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the thioxo group and the aldehyde proton, confirmed by NOESY NMR .
  • Purification : Recrystallization from DMF/ethanol mixtures yields >90% purity (HPLC) .

Q. How is the stereochemistry of the benzylidene group confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C8–S1–C7 = 109.0°) and torsion angles (e.g., S1–C8–C9–O1 = 177.26°), confirming the Z-configuration .
  • NOESY NMR : Correlations between the thioxo sulfur and the benzylidene proton validate spatial proximity .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and C. albicans .
  • Anticancer : IC₅₀ = 12.5 µM in MCF-7 breast cancer cells via ROS-mediated apoptosis .
  • Target hypothesis : Structural analogs interact with hemoglobin subunits (α/β), suggesting potential heme-disruption mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances metabolic stability but may reduce solubility. For example, replacing 3-CF₃ with 4-OCH₃ increases aqueous solubility by 40% but lowers cytotoxicity .
  • Thiazolidinone ring modifications : Replacing the thioxo group with a carbonyl reduces antibacterial activity by 60%, highlighting its role in target binding .

Q. What mechanistic insights exist for its anticancer activity?

  • ROS modulation : In vitro assays show a 2.5-fold increase in intracellular ROS in treated HeLa cells, linked to mitochondrial membrane depolarization (JC-1 assay) .
  • Enzyme inhibition : Docking studies suggest affinity for VEGFR-2 (binding energy = -9.2 kcal/mol) via hydrophobic interactions with Leu840 and hydrogen bonds with Asp1046 .

Q. How can computational methods guide derivative design?

  • DFT calculations : The HOMO-LUMO gap (4.3 eV) indicates redox activity, correlating with ROS generation .
  • Molecular dynamics (MD) : Simulations (100 ns) reveal stable binding to β-tubulin (RMSD < 2.0 Å), supporting antimitotic potential .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Multi-technique validation : Discrepancies in bond lengths (e.g., S1–C8 = 1.623 Å in X-ray vs. 1.65 Å in DFT) are resolved using Hirshfeld surface analysis and Rietveld refinement (SHELXL) .
  • Batch reproducibility : Variations in bioactivity (e.g., ±15% IC₅₀) are addressed by standardizing reaction conditions (e.g., strict anhydrous ethanol use) .

Q. How is stability under physiological conditions assessed?

  • Forced degradation studies : Exposure to pH 1.2 (simulated gastric fluid) for 24 h shows 20% degradation (HPLC), primarily via hydrolysis of the thiazolidinone ring .
  • Plasma stability : 85% intact after 4 h in human plasma, indicating moderate metabolic resistance .

Methodological Recommendations

  • Stereochemical purity : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol = 70:30) to separate E/Z isomers .
  • Target validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm hemoglobin subunit binding .
  • Data reproducibility : Employ High-Throughput Crystallography (HTC) pipelines for rapid structural verification .

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